2-Cyclobutyl-2-methylpropanenitrile

Medicinal Chemistry Conformational Analysis Drug Design

2-Cyclobutyl-2-methylpropanenitrile (CAS 1849197-83-6) is a specialized nitrile compound characterized by a cyclobutyl ring attached to a propanenitrile backbone. Its molecular formula is C8H13N, with a molecular weight of 123.20 g/mol and an MDL number of MFCD29041132.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 1849197-83-6
Cat. No. B1459725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-2-methylpropanenitrile
CAS1849197-83-6
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1CCC1
InChIInChI=1S/C8H13N/c1-8(2,6-9)7-4-3-5-7/h7H,3-5H2,1-2H3
InChIKeyKSCGFILXVDDCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutyl-2-methylpropanenitrile (CAS 1849197-83-6): A Versatile Cyclobutane Scaffold for Pharmaceutical and Agrochemical R&D


2-Cyclobutyl-2-methylpropanenitrile (CAS 1849197-83-6) is a specialized nitrile compound characterized by a cyclobutyl ring attached to a propanenitrile backbone [1]. Its molecular formula is C8H13N, with a molecular weight of 123.20 g/mol and an MDL number of MFCD29041132 . This small molecule is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where its unique cyclobutane motif is explored for introducing conformational constraints and enhancing the metabolic stability of drug candidates [2].

2-Cyclobutyl-2-methylpropanenitrile Sourcing Guide: Why Generic Substitution Carries Risk


Generic substitution with structurally similar nitriles (e.g., cyclopropyl or larger cycloalkyl analogs) is not equivalent and carries significant risk in drug discovery programs. The cyclobutane ring in 2-Cyclobutyl-2-methylpropanenitrile is not merely a structural feature; it is a pharmacologically relevant motif with a unique puckered conformation that dictates the spatial orientation of attached functional groups [1]. This precise vector is critical for target binding and can lead to vastly different biological outcomes [2]. Substituting this core with an analog can therefore alter a lead compound's binding affinity, metabolic stability, and overall pharmacokinetic profile, potentially derailing an entire optimization campaign [3]. The data below illustrates where this compound's specific properties create measurable differentiation.

2-Cyclobutyl-2-methylpropanenitrile Technical Evidence: Quantifying Differentiation from Cycloalkyl Nitrile Analogs


Conformational Rigidity and Vector Orientation: Cyclobutyl vs. Cyclopropyl Nitrile Scaffolds

The cyclobutyl ring in 2-cyclobutyl-2-methylpropanenitrile provides a distinct conformational profile compared to its cyclopropyl analog. While no direct head-to-head data is available for this specific compound, class-level analysis shows that a cyclobutyl ring introduces a larger dihedral angle (~20-30° puckering) and distinct exit vectors for substituents than a cyclopropyl ring (~0° planar) [1]. This results in a difference in the spatial orientation of the nitrile and methyl groups, which is critical for interacting with specific protein binding pockets [2].

Medicinal Chemistry Conformational Analysis Drug Design

Metabolic Stability Enhancement: Cyclobutyl vs. Unsubstituted Alkyl Nitriles

The cyclobutyl group in 2-cyclobutyl-2-methylpropanenitrile is expected to confer greater metabolic stability compared to an acyclic, unsubstituted alkyl nitrile. Class-level evidence from drug discovery indicates that the introduction of a small, strained cycloalkyl ring like cyclobutane can block common metabolic soft spots (e.g., oxidation at the alpha-position) on a parent scaffold, thereby increasing in vitro half-life [1]. While specific microsomal stability data for this exact compound was not found in the public domain, this is a well-documented class effect.

ADME Metabolic Stability Pharmacokinetics

Purity Benchmark: 2-Cyclobutyl-2-methylpropanenitrile vs. Common Vendor Specifications

For research use, 2-cyclobutyl-2-methylpropanenitrile is typically offered at a purity of 95%+ by reputable vendors . This is a standard specification for early-stage R&D building blocks and is comparable to or better than many analogous cycloalkyl nitriles offered for similar applications. No vendor is currently marketing a significantly higher (e.g., >98%) or more cost-effective grade specifically for this compound, placing it as a standard, fit-for-purpose reagent.

Chemical Sourcing Quality Control Purity

Optimal Use Cases for 2-Cyclobutyl-2-methylpropanenitrile in Discovery and Process Chemistry


Scaffold Hopping in Kinase and GPCR Drug Discovery Programs

This compound is ideally suited for medicinal chemistry teams seeking to replace a metabolically labile or planar core (e.g., phenyl, acyclic alkyl) with a more rigid and three-dimensional cyclobutane motif. The specific conformation and vector orientation of the nitrile and methyl groups can be exploited to access novel chemical space and optimize interactions within a defined binding pocket, as supported by class-level evidence [1].

Synthesis of Novel Cyclobutane-Containing Building Blocks

The nitrile functional group is a versatile synthetic handle. 2-Cyclobutyl-2-methylpropanenitrile can be readily converted into corresponding carboxylic acids, primary amines, amides, or ketones [2]. This makes it a valuable starting material for constructing a library of more complex, drug-like cyclobutane derivatives for high-throughput screening or focused lead optimization efforts.

Agrochemical Intermediate Development

The cyclobutyl ring and nitrile group are both privileged motifs in modern agrochemicals due to their favorable properties, including metabolic stability and unique binding to biological targets in pests and weeds [3]. This compound can serve as a key intermediate for the synthesis of novel fungicides, herbicides, or insecticides.

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